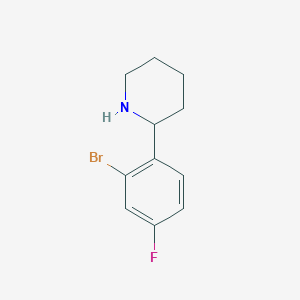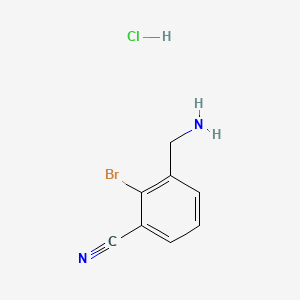
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride is a chemical compound that belongs to the class of aromatic nitriles It is characterized by the presence of an aminomethyl group attached to a brominated benzene ring, with a nitrile group and hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-bromobenzonitrilehydrochloride typically involves a multi-step process. One common method starts with the bromination of 2-methylbenzonitrile to form 2-bromo-3-methylbenzonitrile. This intermediate is then subjected to a formylation reaction to introduce the aminomethyl group, resulting in 3-(Aminomethyl)-2-bromobenzonitrile. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aminomethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 3-(Aminomethyl)-2-substituted benzonitriles.
Reduction: Formation of 3-(Aminomethyl)-2-bromoaniline.
Oxidation: Formation of 3-(Formylmethyl)-2-bromobenzonitrile.
Applications De Recherche Scientifique
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(Aminomethyl)-2-bromobenzonitrilehydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with various biological molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)benzonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-3-methylbenzonitrile: Lacks the aminomethyl group, limiting its use in certain synthetic applications.
3-(Aminomethyl)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the aminomethyl and bromine groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C8H8BrClN2 |
|---|---|
Poids moléculaire |
247.52 g/mol |
Nom IUPAC |
3-(aminomethyl)-2-bromobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-8-6(4-10)2-1-3-7(8)5-11;/h1-3H,4,10H2;1H |
Clé InChI |
YATXDQJOKZWLJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C#N)Br)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


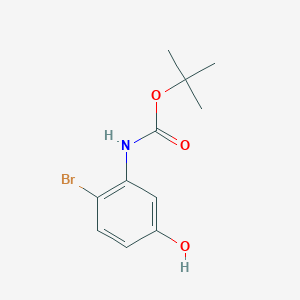
![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)

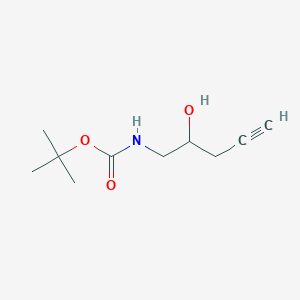
![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
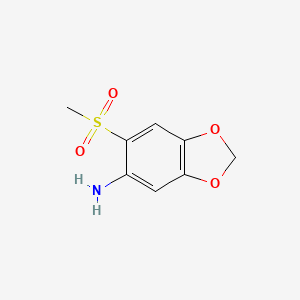
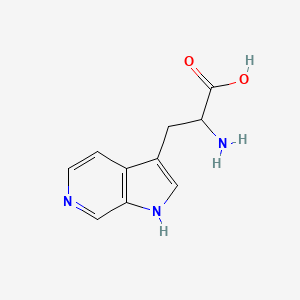
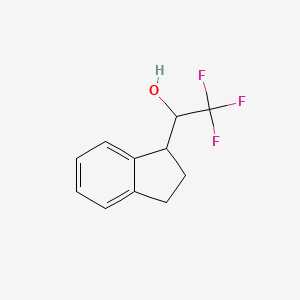
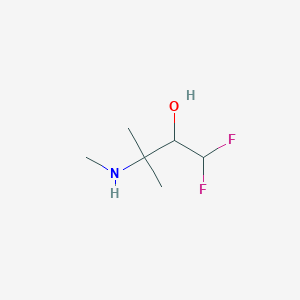
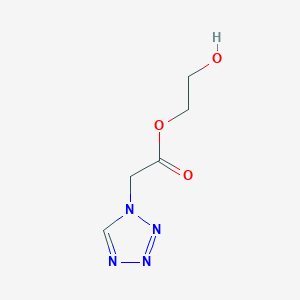
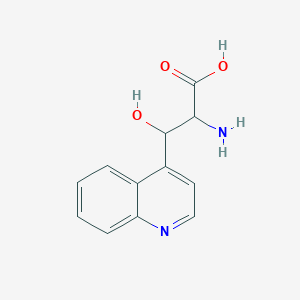
![8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13555771.png)

